10-(2-methoxybenzoyl)-2-(trifluoromethyl)-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-methoxybenzoyl)-2-(trifluoromethyl)-10H-phenothiazine is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents. This specific compound is characterized by the presence of a methoxybenzoyl group and a trifluoromethyl group attached to the phenothiazine core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-methoxybenzoyl)-2-(trifluoromethyl)-10H-phenothiazine typically involves multi-step organic reactions. One common method includes the acylation of phenothiazine with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide (CF3I) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
10-(2-methoxybenzoyl)-2-(trifluoromethyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles like amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Trifluoromethyl iodide (CF3I), nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted phenothiazines
Scientific Research Applications
10-(2-methoxybenzoyl)-2-(trifluoromethyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antihistamine agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-(2-methoxybenzoyl)-2-(trifluoromethyl)-10H-phenothiazine involves its interaction with various molecular targets. In the context of its potential antipsychotic activity, the compound may act as a dopamine receptor antagonist, inhibiting the action of dopamine in the brain. This can help alleviate symptoms of psychosis. Additionally, its antihistamine properties may be due to its ability to block histamine receptors, reducing allergic reactions.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine derivative with antihistamine properties.
Fluphenazine: A phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness
10-(2-methoxybenzoyl)-2-(trifluoromethyl)-10H-phenothiazine is unique due to the presence of both a methoxybenzoyl group and a trifluoromethyl group. These functional groups may enhance its lipophilicity, metabolic stability, and ability to cross biological membranes, potentially leading to improved pharmacokinetic properties compared to other phenothiazine derivatives.
Properties
Molecular Formula |
C21H14F3NO2S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(2-methoxyphenyl)-[2-(trifluoromethyl)phenothiazin-10-yl]methanone |
InChI |
InChI=1S/C21H14F3NO2S/c1-27-17-8-4-2-6-14(17)20(26)25-15-7-3-5-9-18(15)28-19-11-10-13(12-16(19)25)21(22,23)24/h2-12H,1H3 |
InChI Key |
YOTSRNVMKIBSFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.